molecular formula C11H23NO B1297650 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol CAS No. 28310-50-1

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol

Cat. No.: B1297650
CAS No.: 28310-50-1
M. Wt: 185.31 g/mol
InChI Key: COEGBCJIXOPJHZ-UHFFFAOYSA-N
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Description

2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol is an organic compound with the molecular formula C11H23NO. It is a derivative of piperidine, characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a piperidine ring substituted with four methyl groups. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol typically involves the reduction of 2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2,2,6,6-Tetramethylpiperidin-4-yl)ethanol can undergo oxidation reactions to form the corresponding ketone, 2-(2,2,6,6-Tetramethylpiperidin-4-yl)acetone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form various derivatives, depending on the

Properties

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-10(2)7-9(5-6-13)8-11(3,4)12-10/h9,12-13H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEGBCJIXOPJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344616
Record name 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28310-50-1
Record name 2-(2,2,6,6-tetramethylpiperidin-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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